1-(3,5-Dimethylisothiazol-4-yl)ethanol
Description
1-(3,5-Dimethylisothiazol-4-yl)ethanol is a heterocyclic compound featuring an isothiazole core substituted with two methyl groups at positions 3 and 5, and an ethanol moiety at position 2. The isothiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties to the molecule.
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1,2-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C7H11NOS/c1-4-7(5(2)9)6(3)10-8-4/h5,9H,1-3H3 |
InChI Key |
SBJAFIWVCBGMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NS1)C)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylisothiazol-4-yl)ethanol typically involves the reaction of 3,5-dimethylisothiazole with an appropriate alcohol. One common method is the reaction of 3,5-dimethylisothiazole with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylisothiazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(3,5-Dimethylisothiazol-4-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylisothiazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(3,5-dimethylisothiazol-4-yl)ethanol with analogous heterocyclic compounds based on structural features, synthetic routes, and functional group reactivity. Key compounds for comparison include:
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone (CAS 1123-48-4)
- Structural Differences: Replaces the isothiazole ring with a pyrazole ring (two adjacent nitrogen atoms instead of sulfur and nitrogen). The ethanone (ketone) group contrasts with the ethanol (secondary alcohol) in the target compound.
- Synthesis : Prepared via condensation reactions involving hydrazides and aldehydes, similar to intermediates in (e.g., methyl 2-(2,5-dimethylthiazol-4-yl) hydrazide).
- Reactivity: The ketone group in ethanone derivatives enables nucleophilic additions (e.g., Grignard reactions), whereas the hydroxyl group in ethanol derivatives may participate in esterification or oxidation reactions.
- Applications: Pyrazole-based ethanones are used as intermediates in pharmaceuticals and agrochemicals .
1-(4,5-Dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)ethanone (CAS 88309-30-2)
- Structural Differences: Contains an oxazole ring (oxygen and nitrogen) instead of isothiazole. The dihydro-oxazole ring is non-aromatic, reducing resonance stabilization compared to the aromatic isothiazole.
- Physical Properties : Molecular weight (183.25 g/mol) is higher due to the propyl substituent and dihydro-oxazole structure.
1-[1-(3,5-Dichlorophenyl)-5-methyltriazol-4-yl]ethanone (CAS 667865-24-9)
- Structural Differences : Features a triazole ring (three nitrogen atoms) with chlorine substituents. The electron-withdrawing chlorine atoms enhance stability but reduce solubility compared to the methyl-substituted isothiazole.
- Synthetic Routes : Prepared via multi-step reactions involving halogenated ketones and triazoles (analogous to and ).
- Applications : Triazole derivatives are prominent in antifungal agents and click chemistry .
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Heterocyclic Core | Functional Group | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | Isothiazole | Ethanol | ~157.23 (estimated) | Pharmaceutical precursors |
| 1-(3,5-Dimethylpyrazol-4-yl)ethanone | Pyrazole | Ethanone | 138.17 | Agrochemicals |
| 1-(Dihydro-oxazolyl)ethanone | Oxazole | Ethanone | 183.25 | Material science |
| 1-(Triazolyl)ethanone | Triazole | Ethanone | 244.09 | Antifungal agents |
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